2,6-Dithiouric acid

Vue d'ensemble

Description

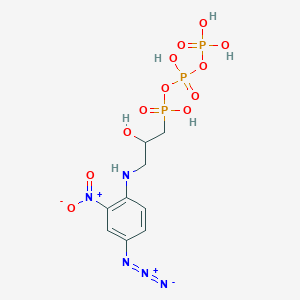

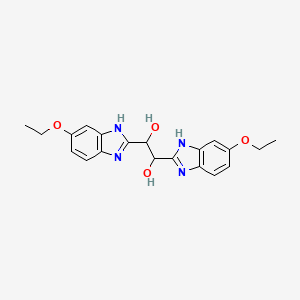

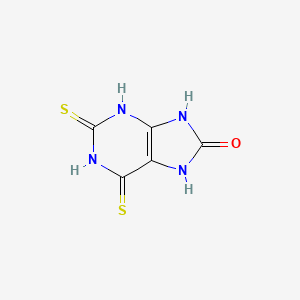

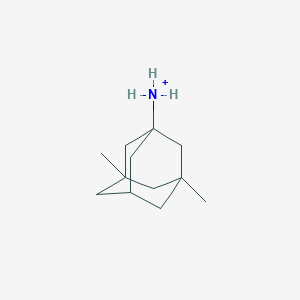

2,6-Dithiouric acid, also known as 2,6-Dithiopurine, is a chemical compound with the empirical formula C5H4N4S2 . It has been proposed as a potential chemopreventive agent due to its ability to react with electrophilic carcinogens .

Molecular Structure Analysis

The molecular weight of 2,6-Dithiouric acid is 184.24 . The SMILES string representation of its structure is Sc1nc(S)c2[nH]cnc2n1 .Chemical Reactions Analysis

2,6-Dithiouric acid has been found to react with electrophilic carcinogens, such as benzo[a]pyrene diol epoxide . This reaction is part of the reason why 2,6-Dithiouric acid is considered a potential chemopreventive agent .Physical And Chemical Properties Analysis

2,6-Dithiouric acid has a melting point of over 350°C . It is classified as a non-combustible solid .Applications De Recherche Scientifique

Chemopreventive Potential

- Chemopreventive Agent : 2,6-Dithiopurine (DTP), a compound closely related to 2,6-dithiouric acid, has been investigated for its potential as a chemopreventive agent. It reacts with carcinogens like benzo[a]pyrene diol epoxide, indicating its utility in cancer prevention. Toxicity studies in mice showed no adverse effects at various doses, and 2,6-dithiouric acid was identified as a major urinary metabolite of DTP, suggesting its role in the body's metabolism and excretion of DTP (Qing et al., 1995).

Photochemical Studies

- Photochemical Reactions : Research on 2,6-dithiopurine in low-temperature argon and nitrogen matrices has shown that it adopts a specific tautomeric form, and UV-induced reactions converting this form were observed. These findings have implications for understanding the photochemical properties of similar compounds (Rostkowska et al., 2003).

Neuroprotection

- Neuroprotective Analogues : Uric acid analogs like 1,7-dimethyluric acid and 6,8-dithiouric acid have shown promise in preclinical development for neuroprotection. These compounds exhibit increased solubility compared to uric acid and have demonstrated effectiveness in reducing brain damage and improving outcomes in mouse models of stroke (Haberman et al., 2007).

Analytical Chemistry

- Metal Ion Detection : Dithio-oxamide, a compound related to dithiouric acid, has been used as a colorimetric reagent for the detection of metal ions such as Ni(II), Co(II), and Cu(II). This application underlines the potential of similar sulfur-containing compounds in analytical chemistry (Banerji & Dey, 1958).

Electrophilic Toxicant Scavenging

- Scavenging Electrophilic Toxicants : Studies have shown that 2,6-dithiopurine and its major metabolite, 2,6-dithiouric acid, react with various electrophilic toxicants, suggesting their potential use in mitigating the effects of these harmful substances (Qing et al., 1996).

Propriétés

IUPAC Name |

2,6-bis(sulfanylidene)-7,9-dihydro-3H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS2/c10-4-6-1-2(7-4)8-5(12)9-3(1)11/h(H4,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQYJXVHBQVRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=S)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390558 | |

| Record name | NSC29192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dithiouric acid | |

CAS RN |

6703-93-1 | |

| Record name | NSC38716 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC29192 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC29192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(3-Methoxyphenyl)-oxomethyl]amino]-2-benzofurancarboxamide](/img/structure/B1229680.png)

![2-(4-ethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1229681.png)

![5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B1229682.png)

![2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide](/img/structure/B1229685.png)

![11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione](/img/structure/B1229688.png)